![molecular formula C9H20O7S2 B14341730 [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid CAS No. 104808-88-0](/img/structure/B14341730.png)
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is a chemical compound that combines a cyclopentyl ring with a hydroxyethyl group and a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid typically involves the reaction of cyclopentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 1-2 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules and as a protecting group for alcohols.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving sulfonate esters. It may also serve as a model compound for investigating the metabolism of sulfonate-containing molecules.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its unique structure may allow for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used as a catalyst or additive in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the methanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: A simple cyclopentyl alcohol that lacks the methanesulfonate group.
Methanesulfonic acid: A strong acid that lacks the cyclopentyl and hydroxyethyl groups.
Ethyl methanesulfonate: A compound with a similar methanesulfonate group but different alkyl chain.
Uniqueness
[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is unique due to its combination of a cyclopentyl ring, hydroxyethyl group, and methanesulfonate group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
104808-88-0 |
|---|---|
Fórmula molecular |
C9H20O7S2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
[2-(2-hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C8H16O4S.CH4O3S/c1-13(10,11)12-8-4-2-3-7(8)5-6-9;1-5(2,3)4/h7-9H,2-6H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
NFOIKZPHGQKNAA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)OC1CCCC1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


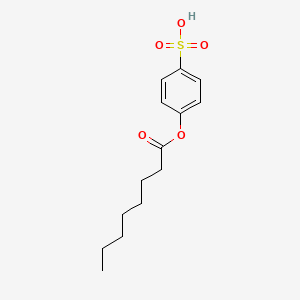
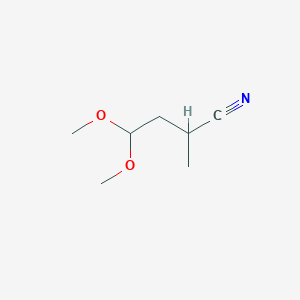
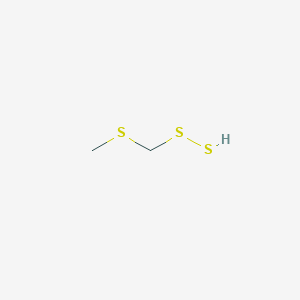

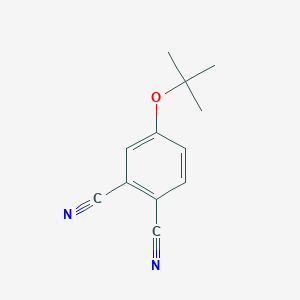
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)

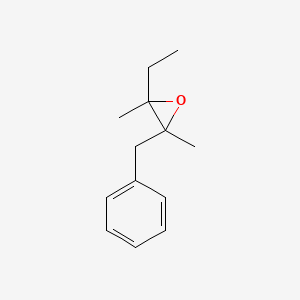
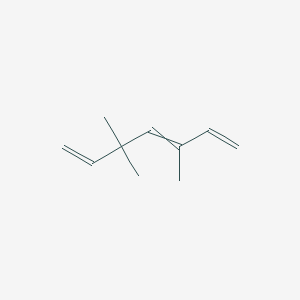
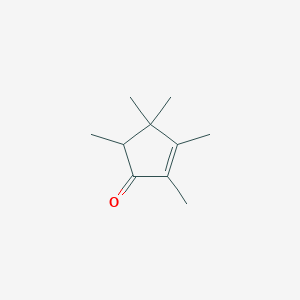

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)

